

Spectroscopic Profile of 2-Amino-6-bromonaphthalene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-6-bromonaphthalene

Cat. No.: B125385

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Amino-6-bromonaphthalene** (CAS No: 7499-66-3), a key intermediate in medicinal chemistry and organic synthesis. This document collates predicted and referenced spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a valuable resource for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-Amino-6-bromonaphthalene**. This information is critical for the verification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. ^1H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.7 - 7.9	m	2H	Ar-H
~7.5 - 7.7	m	2H	Ar-H
~7.1 - 7.3	m	2H	Ar-H
~4.0 (broad s)	s	2H	-NH ₂

Note: Predicted chemical shifts are based on the analysis of structurally similar compounds. Actual values may vary depending on the solvent and experimental conditions.

1.1.2. ^{13}C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm	Assignment
~145	Ar-C (C-NH ₂)
~135	Ar-C
~130	Ar-C
~128	Ar-C
~125	Ar-C
~120	Ar-C (C-Br)
~110	Ar-C

Note: Predicted chemical shifts are based on the analysis of structurally similar compounds. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Strong, Broad	N-H stretch (amine)
3100 - 3000	Medium	Aromatic C-H stretch
1620 - 1580	Strong	C=C stretch (aromatic)
1500 - 1400	Medium	C=C stretch (aromatic)
1350 - 1250	Strong	C-N stretch (aromatic amine)
~810	Strong	C-H out-of-plane bend (substituted naphthalene)
~550	Medium	C-Br stretch

Note: Predicted vibrational frequencies are based on typical values for the functional groups present.

Mass Spectrometry (MS)

m/z	Interpretation
221.99 / 223.99	[M+H] ⁺ (Molecular ion peak with bromine isotopes)
220.98 / 222.98	[M] ⁺ (Molecular ion peak with bromine isotopes)
142.02	[M-Br] ⁺ (Loss of bromine radical)
115.05	[M-Br-HCN] ⁺ (Further fragmentation)

Note: The m/z values are based on predicted data and the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. Specific parameters may need to be optimized for individual instruments and samples.

NMR Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra to elucidate the molecular structure.

Sample Preparation:

- Weigh approximately 5-10 mg of **2-Amino-6-bromonaphthalene**.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (^1H NMR):

- Spectrometer: 300 MHz or higher field NMR spectrometer.
- Pulse Sequence: Standard single-pulse sequence.
- Spectral Width: -2 to 12 ppm.
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-2 seconds.

Instrument Parameters (^{13}C NMR):

- Spectrometer: 75 MHz or higher, corresponding to the ^1H frequency.
- Pulse Sequence: Proton-decoupled pulse sequence.
- Spectral Width: 0 to 220 ppm.
- Number of Scans: 1024 or more, as ^{13}C has a low natural abundance.
- Relaxation Delay: 2-5 seconds.

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Sample Preparation (KBr Pellet):

- Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg).
- Grind the mixture to a fine powder.
- Press the powder into a thin, transparent pellet using a hydraulic press.

Instrument Parameters (FTIR):

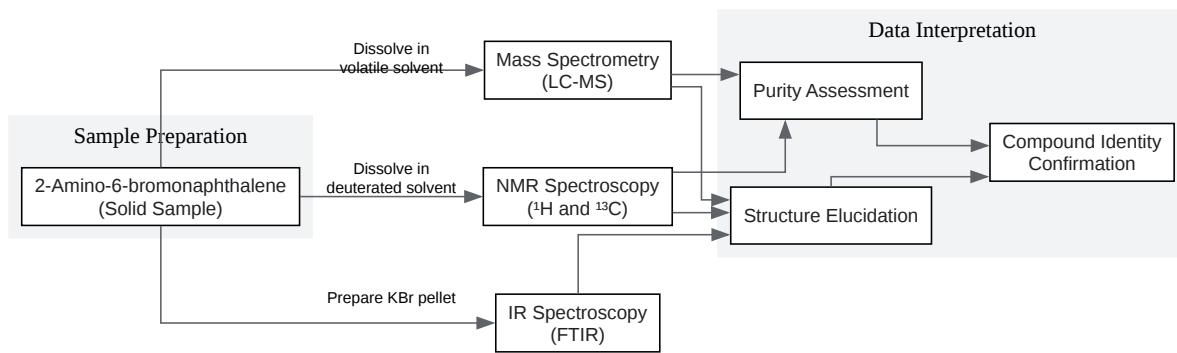
- Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
- Spectral Range: 4000-400 cm^{-1} .
- Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- Resolution: 4 cm^{-1} .

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Sample Preparation:

- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Further dilute the stock solution to a final concentration of 1-10 $\mu\text{g}/\text{mL}$ with the mobile phase.


Instrument Parameters (LC-MS with ESI):

- LC System: Standard HPLC or UHPLC system with a C18 reversed-phase column.
- Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.
- MS Detector: An electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

- Ionization Mode: Positive ion mode.
- Data Acquisition: Acquire full scan data from m/z 100-500.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of **2-Amino-6-bromonaphthalene**.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-6-bromonaphthalene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b125385#spectroscopic-data-for-2-amino-6-bromonaphthalene-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com